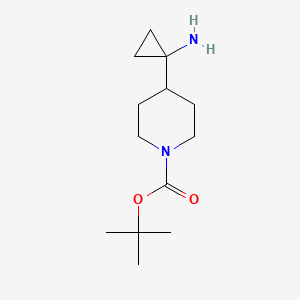

Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOPZPFJWLYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374654-74-6 | |

| Record name | tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This spirocyclic scaffold is of significant interest due to its inherent three-dimensional structure, which offers advantages in drug design by providing more points of contact with biological targets, potentially leading to increased potency and selectivity. The sp³-rich nature of this compound also contributes to favorable physicochemical properties, such as improved aqueous solubility. This guide details the chemical identity, physicochemical properties, a validated synthetic route, and the applications of this compound in drug discovery, with a focus on its role as an intermediate in the development of novel therapeutics.

Chemical Identity and Structure

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a spiro-fused aminocyclopropane moiety. This unique arrangement provides both a lipophilic, rigid core and a primary amine for further chemical elaboration.

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonyms | 1-Boc-4-(1-aminocyclopropyl)piperidine, tert-butyl 1'-aminospiro[cyclopropane-1,4'-piperidine]-1-carboxylate |

| CAS Number | 1434335-56-7 |

| Molecular Formula | C₁₃H₂₄N₂O₂ |

| Molecular Weight | 240.34 g/mol |

| Canonical SMILES | C1CC(N(C1)C(=O)OC(C)(C)C)C2(CC2)N |

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not publicly available, the following properties can be predicted based on its structure and data from analogous compounds.

Table of Predicted Physicochemical Properties:

| Property | Predicted Value/Information |

| Appearance | Expected to be an off-white to yellow solid or oil |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

| Melting Point | Not available. |

| Boiling Point | Not available. |

| pKa | The primary amine is expected to have a pKa in the range of 8.5-9.5. |

Spectroscopic Profile:

-

Mass Spectrometry: The synthesis of this compound has been confirmed by electrospray ionization mass spectrometry, showing the expected protonated molecule.

-

MS (ESI) m/z: 241.4 [M+H]⁺

-

-

¹H NMR (Expected): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets between 1.5 and 3.5 ppm), and the cyclopropyl protons (multiplets in the upfield region, typically below 1.0 ppm). The NH₂ protons would likely appear as a broad singlet.

-

¹³C NMR (Expected): The carbon NMR would feature signals for the Boc group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), the piperidine ring carbons (in the 30-50 ppm range), the spiro carbon, and the cyclopropyl carbons.

-

Infrared (IR) Spectroscopy (Expected): Key stretches would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a strong C=O stretch for the Boc protecting group (around 1680-1700 cm⁻¹).

Synthesis and Purification

The preparation of this compound can be achieved via a two-step sequence starting from a commercially available piperidine derivative. A key transformation is the titanium-mediated cyclopropanation, a variant of the Kulinkovich-de Meijere reaction, which is a powerful method for the synthesis of aminocyclopropanes from nitriles.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented synthetic procedure.

Step 1 & 2: Titanium-Mediated Cyclopropanation of tert-Butyl 4-cyanopiperidine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.2 equivalents).

-

Rationale: The titanium alkoxide acts as a precursor for the active titanium catalyst. Anhydrous conditions are critical as organometallic reagents are highly moisture-sensitive.

-

-

Formation of the Titanacyclopropane: Cool the mixture to -78 °C (a dry ice/acetone bath). Slowly add a solution of ethylmagnesium bromide in THF (2.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Rationale: The Grignard reagent reduces the Ti(IV) species to a low-valent titanium complex, which then reacts to form a titanacyclopropane intermediate. The low temperature is essential to control the reactivity and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

-

Rationale: The warming allows for the reaction between the titanacyclopropane and the nitrile group to proceed to completion.

-

-

Workup and Isolation: Carefully quench the reaction by the slow addition of an aqueous solution of ammonium chloride (NH₄Cl). Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Rationale: The aqueous quench hydrolyzes the titanium-nitrogen bond and protonates the amine. Celite filtration removes the inorganic titanium salts.

-

-

Purification: The crude product can be purified by silica gel column chromatography to afford the desired this compound.

Reactivity and Chemical Behavior

The molecule possesses two key reactive sites:

-

The Primary Amine: The 1-aminocyclopropyl group is a nucleophilic primary amine. It can undergo a variety of reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and reductive amination. This functional group serves as the primary handle for introducing diversity and building more complex molecules.

-

The Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the piperidine nitrogen. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane) to reveal the secondary amine of the piperidine ring. This allows for subsequent functionalization at this position.

The spirocyclic cyclopropane ring is sterically demanding and conformationally rigid. This rigidity can be advantageous in drug design by locking the piperidine ring into a specific conformation, which can enhance binding to a target protein.

Applications in Medicinal Chemistry

Spirocyclic scaffolds, particularly spiro-piperidines, are increasingly utilized in drug discovery to enhance the three-dimensionality of drug candidates. This can lead to improved potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block for accessing such structures.

-

As a Scaffold for Bioactive Molecules: The primary amine allows for the attachment of this spirocyclic piperidine moiety to various core structures. This has been demonstrated in patent literature where this compound is used as an intermediate in the synthesis of inhibitors for therapeutic targets.

-

Neurological Disorders: Spiro[piperidine-4,1'-cyclopropane] derivatives have been explored as sodium channel blockers for the potential treatment of chronic and neuropathic pain. The rigid structure can provide a precise orientation of functional groups necessary for interaction with the ion channel.

-

Enzyme Inhibitors: The structural motif is found in compounds designed as inhibitors for enzymes such as beta-secretase (BACE1), a key target in Alzheimer's disease research.

Caption: Role of the target molecule in a typical drug discovery workflow.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, based on its structure and the reagents used in its synthesis, the following precautions are recommended:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to protect the primary amine from oxidation and reaction with atmospheric carbon dioxide.

-

Toxicity: The toxicity of this compound has not been fully evaluated. Treat as a potentially hazardous chemical. The starting material, tert-butyl 4-cyanopiperidine-1-carboxylate, is a nitrile and should be handled with care.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its spirocyclic, three-dimensional structure offers significant advantages in the design of novel therapeutics with potentially improved pharmacological profiles. The synthetic route via a titanium-mediated cyclopropanation is an efficient method for its preparation. The dual-functionality of the molecule, with a reactive primary amine and a protected secondary amine, allows for diverse and controlled chemical modifications, making it an important tool for the synthesis of compound libraries for drug discovery programs targeting a range of diseases.

References

The following list includes sources that provide context on the synthesis and application of related spirocyclic piperidines and the methodologies discussed in this guide.

- WO2014100325A1 - Preparation of substituted piperidines as inhibitors of beta-secretase.

-

Kulinkovich Reaction - Wikipedia. [Link]

- Spirocyclic Piperidines in Drug Discovery - PharmaBlock. This whitepaper provides an excellent overview of the importance of spirocyclic piperidines in medicinal chemistry.

-

Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Provides information on the Kulinkovich reaction and its variants. [Link]

-

Facile Syntheses of Aminocyclopropanes - Organic Syntheses. Describes the Kulinkovich-de Meijere reaction for synthesizing aminocyclopropanes. [Link]

-

Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - ACS Medicinal Chemistry Letters. Discusses the application of related structures in pain management. [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate

For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories

Abstract: Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its unique spirocyclic amine structure, combining a piperidine ring with a cyclopropylamine moiety, imparts specific conformational constraints and physicochemical properties that are of significant interest in drug design. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical principles behind each technique, present detailed experimental protocols, and offer expert interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical chemistry of this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The addition of a spirocyclic 1-aminocyclopropyl group at the 4-position introduces a rigid, three-dimensional element that can be crucial for enhancing binding affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is essential for modulating reactivity during multi-step synthetic sequences.

A precise understanding of the spectroscopic signature of this compound is paramount for ensuring the identity, purity, and quality of the material used in drug synthesis. This guide aims to provide a definitive resource for the spectroscopic characterization of this molecule.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data. The key structural components that will give rise to characteristic spectroscopic signals are the Boc protecting group, the piperidine ring, and the aminocyclopropyl moiety.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) at a constant temperature (typically 298 K).

¹H NMR Spectral Analysis

The ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 3.8 | Broad multiplet | 2H | Piperidine H (axial, adjacent to N) |

| ~2.8 - 2.6 | Broad multiplet | 2H | Piperidine H (equatorial, adjacent to N) |

| ~1.8 - 1.6 | Multiplet | 2H | Piperidine H (axial) |

| ~1.5 - 1.3 | Multiplet | 2H | Piperidine H (equatorial) |

| 1.45 | Singlet | 9H | Boc group (tert-butyl) |

| ~1.2 | Multiplet | 1H | Piperidine H (methine) |

| ~0.6 - 0.4 | Multiplet | 4H | Cyclopropyl CH₂ |

| (Variable) | Broad singlet | 2H | NH₂ |

Expert Insights: The broadness of the signals for the piperidine protons adjacent to the nitrogen is due to the conformational exchange of the piperidine ring and the partial double bond character of the N-C(O) bond of the carbamate. The chemical shift of the NH₂ protons is highly dependent on concentration and the solvent used and may exchange with residual water in the solvent, leading to a very broad signal or its complete disappearance.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~80 | Quaternary C (Boc) |

| ~45 | Piperidine CH₂ (adjacent to N) |

| ~35 | Piperidine CH |

| ~30 | Piperidine CH₂ |

| 28.5 | CH₃ (Boc) |

| ~25 | Spiro C |

| ~15 | Cyclopropyl CH₂ |

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data should be self-consistent. For example, the number of distinct carbon signals should match the number expected from the molecular structure, taking symmetry into account. 2D NMR techniques like HSQC can be used to directly correlate proton signals with their attached carbon signals, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Neat (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

IR Spectral Analysis

The IR spectrum will show characteristic absorption bands for the various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium, broad | N-H stretch (amine) |

| ~2970 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

Expert Insights: The strong carbonyl stretch around 1680 cm⁻¹ is a definitive indicator of the Boc protecting group. The broad N-H stretching bands are characteristic of a primary amine and are often composed of two peaks (symmetric and asymmetric stretching), though these may be poorly resolved.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for this type of molecule.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

The solution is then infused directly into the ESI source.

Mass Spectral Analysis

In positive ion mode ESI-MS, the molecule is expected to be observed as its protonated form [M+H]⁺.

Expected Molecular Ion:

-

Molecular Formula: C₁₄H₂₆N₂O₂

-

Molecular Weight: 254.37 g/mol

-

Expected [M+H]⁺: m/z 255.20

Key Fragmentation Pathways: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene.

Caption: Common fragmentation pathways for this compound in ESI-MS.

Expert Insights: High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, providing an unambiguous confirmation of the molecular formula.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS provides a robust and reliable method for confirming its structure and assessing its purity. The data and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important building block in drug discovery and development. Adherence to the described protocols and a thorough understanding of the expected spectroscopic features will ensure the quality and integrity of the compound in subsequent chemical transformations.

References

At the time of this writing, specific, publicly available, peer-reviewed spectroscopic data for this compound could not be located. The data presented herein is predictive and based on established principles of spectroscopic interpretation for analogous structures. For authoritative data, it is recommended to consult commercial supplier documentation or internal analytical reports.

A Technical Guide to Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate: A Novel Constrained Amino Acid Analogue for Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore its synthesis, purification, and comprehensive characterization, offering insights into the rationale behind its molecular design and its applications in the development of novel therapeutics.

Introduction: The Rationale for Constrained Scaffolds in Medicinal Chemistry

The quest for more potent, selective, and metabolically stable drug candidates has led to an increased focus on molecules with well-defined three-dimensional structures.[1] The incorporation of rigid or semi-rigid scaffolds can significantly reduce the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to its biological target.[2] this compound is a prime example of such a constrained scaffold, combining the structural rigidity of a spirocyclic cyclopropane with the versatile piperidine core.

The 1-aminocyclopropyl moiety serves as a constrained analogue of glycine or alanine, providing a fixed orientation of the amino group.[3] This can be particularly advantageous in positioning key pharmacophoric elements for optimal interaction with a target protein. The piperidine ring is a prevalent motif in many approved drugs, valued for its ability to introduce a basic center and to serve as a versatile scaffold for further functionalization.[1] The tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the piperidine nitrogen, making this compound a valuable intermediate in multi-step synthetic sequences.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₄N₂O₂ |

| Molecular Weight | 240.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |

| pKa (amine) | ~8.5 - 9.5 |

| LogP | ~1.5 - 2.5 |

These values are estimated based on the analysis of structurally similar compounds and computational modeling. Actual values may vary and should be determined experimentally.

Synthesis and Purification: A Proposed Pathway

While multiple synthetic routes to this compound are conceivable, a convergent approach starting from commercially available materials offers a practical and efficient strategy. The following proposed synthesis is based on established and reliable organic transformations.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of Tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate

This step involves a Kulinkovich-de Meijere type reaction, a powerful method for the synthesis of cyclopropanols from esters or ketones.[3]

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF at -78 °C, add titanium(IV) isopropoxide.

-

Slowly add a solution of ethylmagnesium bromide in THF, maintaining the temperature below -70 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water, followed by filtration through celite.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of Tert-butyl 4-spiro[2.2]pentan-4-one-1-carboxylate

The intermediate cyclopropanol is then oxidized to the corresponding spirocyclic ketone.

-

To a solution of tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate in dichloromethane, add Dess-Martin periodinane or pyridinium chlorochromate (PCC).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude ketone is often used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is a reductive amination to install the primary amine.

-

To a solution of tert-butyl 4-spiro[2.2]pentan-4-one-1-carboxylate in methanol, add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction at room temperature for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography on silica gel.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets between 1.5 and 3.5 ppm), and the cyclopropyl protons (multiplets in the upfield region, typically below 1.0 ppm). The protons on the carbons adjacent to the piperidine nitrogen will appear as broad signals due to the presence of the Boc group.

-

¹³C NMR: The carbon NMR will display a signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the piperidine and cyclopropyl rings.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive ion mode, the expected protonated molecule [M+H]⁺ would be at m/z 241.19.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion is predicted to show characteristic losses of isobutylene (56 Da) or the entire Boc group (100 Da) from the piperidine nitrogen.[4] Further fragmentation of the piperidine ring is also expected.[4]

Figure 2: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the following key absorptions:

-

N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Absorptions below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretch: A strong absorption around 1680-1700 cm⁻¹ for the carbonyl of the Boc group.[5]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity assessment.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

Gas Chromatography (GC):

Due to the low volatility of the compound, GC analysis may require derivatization of the primary amine.

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.

-

Constrained Peptide Mimetics: The aminocyclopropyl group can be incorporated into peptide sequences to create conformationally restricted analogues with improved metabolic stability and receptor binding affinity.[2][6]

-

Spirocyclic Scaffolds: The spirocyclic nature of the molecule provides a rigid three-dimensional framework, which is increasingly sought after in drug design to access new chemical space and improve physicochemical properties.[1]

-

Access to Novel Chemical Space: As a non-natural amino acid analogue, it allows for the exploration of novel pharmacophore arrangements that may lead to the discovery of first-in-class therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its constrained three-dimensional structure, combined with the synthetic handles of the primary amine and the Boc-protected piperidine nitrogen, provides a powerful tool for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. The synthetic and analytical methods outlined in this guide provide a solid foundation for the effective utilization of this compound in drug discovery programs.

References

- Kulinkovich, O. G. (2004). The Kulinkovich reaction. Chemical Reviews, 104(6), 2561-2574.

- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). The de Meijere modification of the Kulinkovich reaction: a new way to N-substituted aminocyclopropanes. Topics in Organometallic Chemistry, 9, 1-38.

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277-7283.

- Boros, E. E. (2012). The piperidine ring in medicinal chemistry. Future Medicinal Chemistry, 4(14), 1807-1833.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

- Glover, C. J., & Whitty, A. (2011). The relationship between ligand efficiency and binding entropy. Drug Discovery Today: Technologies, 8(2-4), e71-e77.

-

Wassenaar, J., & Reek, J. N. (2007). Kulinkovich-de Meijere reaction for the synthesis of cyclopropylamines. Nature Protocols, 2(11), 2750-2755. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-Aminocyclopropyl-Pentanoic and -Heptanoic Acid Der...: Ingenta Connect [ingentaconnect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

The Advent of Aminocyclopropyl Piperidine Derivatives: A Technical Guide to a New Frontier in Epigenetic Modulation

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved drugs and biologically active molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design.[2] Concurrently, the cyclopropylamine moiety has garnered significant attention, not merely as a bioisostere for larger groups, but as a potent, mechanism-based pharmacophore.[3] The inherent strain of the three-membered ring endows it with unique electronic properties, enabling it to act as an irreversible inhibitor for certain enzymes, most notably flavin-dependent amine oxidases like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[4]

This guide delves into the confluence of these two powerful moieties: the discovery and development of novel aminocyclopropyl piperidine derivatives. We will move beyond a simple recitation of facts, providing instead a narrative grounded in the strategic rationale that drives discovery in this space. Our focus will be on the practical synthesis, rigorous characterization, and biological evaluation of these compounds, with a particular emphasis on their role as next-generation epigenetic modulators targeting LSD1 in acute myeloid leukemia (AML).

The Design Rationale: Why Combine Cyclopropylamine and Piperidine?

The decision to synthesize a novel chemical entity is never arbitrary; it is a hypothesis cast in molecular form. The central hypothesis for aminocyclopropyl piperidine derivatives is that the piperidine serves as a versatile scaffold to optimally position the reactive cyclopropylamine "warhead" within the active site of a target enzyme.

-

The "Warhead": Cyclopropylamine's Mechanism of Action. The therapeutic potential of cyclopropylamines often lies in their ability to undergo mechanism-based inactivation of flavin adenine dinucleotide (FAD)-dependent enzymes.[4] In the case of LSD1, the unprotonated amine of the cyclopropylamine engages with the FAD cofactor. A single-electron transfer (SET) from the nitrogen to the FAD initiates the opening of the strained cyclopropyl ring.[5] This process generates a reactive radical intermediate that covalently bonds to the FAD cofactor, leading to irreversible inhibition of the enzyme.[4][5] This covalent and irreversible inhibition offers the potential for prolonged pharmacodynamic effects and a durable therapeutic response.

-

The "Guidance System": Piperidine's Role in Targeting and ADME. While the cyclopropylamine provides the reactive punch, the piperidine moiety acts as the guidance and delivery system. Its key contributions are:

-

Vectorial Orientation: The piperidine ring provides a rigid, three-dimensional scaffold. By modifying its substitution pattern, chemists can project the cyclopropylamine and other substituents into specific regions of a binding pocket, enhancing potency and selectivity.

-

Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring can be a critical determinant of solubility, a key factor in drug formulation and bioavailability. The overall lipophilicity of the molecule can be fine-tuned through substitutions on the piperidine ring, impacting absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

-

Improved Pharmacokinetics: The piperidine scaffold is generally recognized as being metabolically stable, which can contribute to a longer half-life and improved pharmacokinetic profile.[1]

-

Synthesis and Characterization: From Blueprint to Reality

The synthesis of aminocyclopropyl piperidine derivatives requires a robust and flexible chemical strategy. Here, we present a modular approach that allows for the systematic exploration of the chemical space. Our illustrative target is a derivative of N-(cyclopropylmethyl)piperidin-4-amine, a core structure that can be further elaborated.

Core Synthesis Workflow: A Self-Validating Protocol

A cornerstone of reliable synthetic chemistry is a protocol that is not only reproducible but also self-validating, with clear checkpoints for assessing the success of each step. The most direct and versatile method for creating the aminocyclopropyl piperidine core is through reductive amination.[6]

Experimental Protocol: Synthesis of tert-butyl 4-((cyclopropylmethyl)amino)piperidine-1-carboxylate

This protocol details the crucial reductive amination step to couple the two core moieties.

-

Objective: To form the C-N bond between the piperidine ketone and the cyclopropylamine derivative.

-

Materials:

-

tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 eq)

-

Cyclopropylmethanamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

-

Add cyclopropylmethanamine (1.2 eq) to the solution and stir at room temperature for 1-2 hours. This initial period allows for the formation of the intermediate iminium ion.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting ketone compared to the intermediate iminium ion, minimizing side reactions.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

-

Caption: Synthetic workflow for coupling the piperidine and cyclopropylamine cores.

Analytical Characterization: Confirming the Structure

Rigorous characterization is non-negotiable for validating the structure of a novel compound. A combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals to confirm would include the characteristic upfield multiplets for the cyclopropyl protons, the signals for the piperidine ring protons, and the singlet for the Boc-protecting group.[1][8]

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.[3][9]

Biological Evaluation: Targeting LSD1 in Acute Myeloid Leukemia

The therapeutic hypothesis is tested through a series of biological assays. The focus here is on LSD1, a histone demethylase that is overexpressed in many AML subtypes and plays a critical role in maintaining the leukemic state by suppressing differentiation.[6][10]

The LSD1 Signaling Pathway in AML

LSD1 does not act in isolation. It is a key component of transcriptional repressor complexes, such as the CoREST complex.[6] In AML, this complex is recruited to the promoters of myeloid differentiation genes (e.g., targets of the transcription factor GFI-1). LSD1 then removes activating methyl marks (H3K4me1/2) from the histone tails, leading to chromatin compaction and transcriptional silencing. This action effectively blocks the differentiation of leukemic blasts, contributing to the proliferation of the cancer cells.[6][7] Inhibition of LSD1 by an aminocyclopropyl piperidine derivative is hypothesized to reverse this epigenetic silencing, restore the expression of differentiation genes, and halt leukemic progression.[11]

Caption: LSD1's role in suppressing myeloid differentiation in AML.

In Vitro Efficacy Assessment

A tiered approach is used to evaluate the biological activity of the newly synthesized compounds.

Tier 1: Biochemical Inhibition Assay

The first step is to confirm direct inhibition of the target enzyme.

Experimental Protocol: LSD1 Peroxidase-Coupled Inhibition Assay

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against recombinant human LSD1 enzyme.

-

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a substrate peptide. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize Amplex Red into the fluorescent product, resorufin. The fluorescence intensity is directly proportional to LSD1 activity.[3][12]

-

Procedure:

-

Prepare serial dilutions of the aminocyclopropyl piperidine test compound.

-

In a 96-well black plate, pre-incubate the test compound with recombinant human LSD1 enzyme in assay buffer for 15 minutes.

-

Initiate the enzymatic reaction by adding a dimethylated H3K4 peptide substrate.

-

Incubate at 37°C for 30-60 minutes.

-

Add the detection mix containing Amplex Red and HRP.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure fluorescence using a microplate reader (excitation: ~540 nm; emission: ~590 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value by non-linear regression analysis.

-

Tier 2: Cellular Proliferation and Differentiation Assays

After confirming biochemical activity, the next critical step is to assess the compound's effect on cancer cells.

-

Cell Lines: AML cell lines known to be sensitive to LSD1 inhibition (e.g., MV4-11, SKM-1) are used.[7]

-

Proliferation Assay: Cells are treated with increasing concentrations of the test compound for several days. Cell viability is measured using standard methods (e.g., CellTiter-Glo®). This determines the GI₅₀ (half-maximal growth inhibition) concentration.

-

Differentiation Markers: The induction of myeloid differentiation is a key mechanistic readout. This is assessed by measuring the cell surface expression of myeloid markers like CD11b and CD86 using flow cytometry after several days of treatment. An increase in the percentage of CD11b-positive cells indicates that the compound is successfully reversing the differentiation block.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

The modular synthesis allows for the rapid generation of analogs to explore the SAR. The goal is to improve potency, selectivity, and pharmacokinetic properties.

Key Areas for Molecular Modification

The aminocyclopropyl piperidine scaffold presents several points for modification to probe interactions with the LSD1 active site.

Caption: Logical relationships in the SAR optimization of aminocyclopropyl piperidine inhibitors.

Data-Driven Optimization

The following table summarizes hypothetical SAR data for a series of analogs based on published findings for similar arylcyclopropylamine LSD1 inhibitors. This illustrates how systematic modifications can lead to a more potent compound.

| Compound ID | R¹ (Piperidine-N) | R² (Aryl Group) | LSD1 IC₅₀ (nM) | MV4-11 GI₅₀ (nM) |

| Lead-01 | H | Phenyl | 150 | 250 |

| Opt-02 | Methyl | Phenyl | 120 | 200 |

| Opt-03 | H | 4-Fluorophenyl | 85 | 130 |

| Opt-04 | H | 4-Methoxyphenyl | 95 | 160 |

| Opt-05 | H | 3-Bromophenyl | 31 | 55 |

| Lead-Opt | H | 3-Bromo-4-fluorophenyl | < 5 | < 10 |

Interpretation of SAR:

-

Piperidine N-substitution (R¹): Small alkyl groups (Opt-02) are generally well-tolerated but may not significantly improve potency. An unsubstituted nitrogen is often preferred for maintaining interactions in the active site.

-

Aryl Substitution (R²): This is a critical determinant of potency. Electron-withdrawing groups, particularly halogens at the meta- or para-positions (Opt-03, Opt-05), often lead to a significant increase in inhibitory activity. This suggests a specific electronic and steric requirement in the substrate-binding pocket of LSD1. The combination of these findings (Lead-Opt) can lead to highly potent inhibitors.

Pharmacokinetic Considerations and Future Directions

A potent molecule is only a viable drug candidate if it has a suitable pharmacokinetic profile. Key considerations for aminocyclopropyl piperidine derivatives include:

-

Metabolic Stability: The piperidine ring itself is generally stable.[1] However, the cyclopropylamine moiety, while essential for activity, can be a site of metabolism. Cytochrome P450 (CYP) enzymes can mediate oxidation, potentially leading to ring-opening and the formation of reactive intermediates. Therefore, early in vitro metabolic stability assays using liver microsomes are crucial to identify and mitigate potential liabilities.

-

Selectivity: As LSD1 is a member of the FAD-dependent amine oxidase superfamily, selectivity against other members, particularly MAO-A and MAO-B, is paramount to avoid off-target effects.[4] Counter-screening against these enzymes is a mandatory step in the optimization process.

-

Bioavailability: The physicochemical properties, such as solubility and lipophilicity, must be optimized to ensure adequate oral bioavailability.

The future of this class of compounds is bright. By continuing to apply the principles of rational drug design, leveraging robust synthetic strategies, and employing a deep understanding of the underlying biology, aminocyclopropyl piperidine derivatives hold the promise of delivering highly effective and targeted therapies for epigenetic diseases like AML.

References

-

Vianello, P., et al. (2014). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Konate, M. M., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica. [Link]

-

Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Speranzini, V., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. [Link]

-

Tedeschi, A., et al. (2021). Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML. Nature Communications. [Link]

-

Li, Y., et al. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]

-

Brandt, S. D., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link]

-

EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

-

Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Vultaggio, M. P., et al. (2018). Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia. Frontiers in Oncology. [Link]

-

Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. [Link]

-

Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). ACS Publications. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Semantic Scholar. [Link]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. (2025). ResearchGate. [Link]

-

Cusan, M., et al. (2020). Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition. Blood. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. [Link]

-

ATB - Automated Topology Builder. (n.d.). Piperidine | C5H11N. ATB. [Link]

-

Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. (2008). PubMed. [Link]

-

Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). YMDB. [Link]

-

Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. [Link]

-

The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing. [Link]

-

EpigenTek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. EpigenTek. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]

-

Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. (2020). PMC - PubMed Central. [Link]

-

Design and synthesis of 5-cyclopropyl substituted cyclic acylguanidine compounds as BACE1 inhibitors. (2025). ResearchGate. [Link]

-

Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. [Link]

-

Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). PubMed. [Link]

-

Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (n.d.). PubMed. [Link]

-

Design of Enzyme Inhibitors as Potential Drugs 2020. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. (2023). PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-(cyclopropylmethyl)piperidin-4-amine | CAS: 1182895-15-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-Cyclopropylpiperidin-4-amine | 396133-55-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Stability of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate

Introduction

Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, incorporating a piperidine core, a sterically constrained cyclopropylamine moiety, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of novel therapeutic agents. The integrity and purity of such intermediates are paramount to the successful development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions. We will explore its predicted stability profile based on the chemical nature of its constituent functional groups and provide detailed protocols for forced degradation studies to empirically determine its degradation pathways and stability-indicating analytical methods.

Predicted Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc-protecting group and the reactivity of the piperidine and cyclopropylamine nitrogens.

pH-Dependent Stability

-

Acidic Conditions: The Boc (tert-butoxycarbonyl) protecting group is well-known for its sensitivity to acidic conditions.[1][2] Under strong acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), the carbamate is readily cleaved to yield the deprotected piperidine, carbon dioxide, and a tert-butyl cation.[1] This deprotection is a common synthetic step, but it represents a significant degradation pathway in the context of stability. The primary aminocyclopropyl group will be protonated and relatively stable under these conditions.

-

Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is generally stable towards most nucleophiles and basic conditions.[2][3] Therefore, significant degradation due to hydrolysis of the carbamate is not anticipated under basic conditions. The piperidine and cyclopropylamine moieties are also expected to be stable.

Oxidative Stability

The tertiary amine within the piperidine ring and the primary cyclopropylamine are susceptible to oxidation.[4] Exposure to oxidizing agents, or even atmospheric oxygen over extended periods, could lead to the formation of N-oxides or other oxidative degradation products.[4] The strained cyclopropyl ring might also be susceptible to oxidative cleavage under harsh conditions.

Thermal Stability

While generally stable at ambient temperatures, elevated temperatures can promote the degradation of Boc-protected amines.[1] Thermally induced deprotection of the Boc group can occur at high temperatures. The overall molecule's thermal stability should be carefully evaluated, as complex degradation pathways may be initiated by heat.[4]

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical-mediated degradation pathways.[4] While there are no strong chromophores in the molecule that would suggest extreme photosensitivity, comprehensive photostability testing is crucial to determine any potential for light-induced degradation.

Forced Degradation Studies: Experimental Design

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7] The following protocols outline a systematic approach to evaluating the stability of this compound.

Workflow for Forced Degradation Studies

Caption: Predicted major degradation pathways.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection is recommended.

HPLC Method Protocol

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection:

-

UV detector at a suitable wavelength (e.g., 210 nm).

-

Mass spectrometer (e.g., ESI-TOF) for identification of degradation products. This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Data Summary and Interpretation

The results from the forced degradation studies should be summarized to provide a clear stability profile.

| Stress Condition | Reagents/Parameters | Expected Outcome | Primary Degradation Product(s) |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Significant degradation | 4-(1-aminocyclopropyl)piperidine |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Expected to be stable | Minimal to no degradation |

| Oxidation | 3% H₂O₂, RT | Moderate degradation | N-oxide derivatives, ring-opened products |

| Thermal | 80°C (Solid & Soln) | Potential for minor degradation | Boc-deprotected and other minor products |

| Photolytic | ICH Q1B exposure | Expected to be stable | Minimal to no degradation |

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage conditions are recommended to ensure the integrity of this compound:

-

Storage Temperature: Store in a cool, dry place, preferably refrigerated (2-8°C), to minimize potential thermal degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Light: Protect from light by storing in amber vials or light-resistant containers.

-

pH: Avoid contact with strong acids to prevent deprotection of the Boc group. The compound should be handled in neutral or slightly basic conditions.

Conclusion

This compound is a molecule with predictable stability based on its functional groups. The primary liability is the acid-catalyzed cleavage of the Boc protecting group. It is also susceptible to oxidation at the nitrogen centers. This guide provides a robust framework for researchers and drug development professionals to experimentally verify the stability of this important synthetic intermediate, ensuring its quality and suitability for its intended use. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a clear path to generating the necessary data for regulatory submissions and for ensuring the successful progression of drug discovery programs.

References

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

-

BOC Gases. (n.d.). How to handle & store your cylinders safely. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ViewArticleDetail [ijpronline.com]

Methodological & Application

The Strategic Application of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate in Modern Drug Discovery: A Guide for Researchers

In the intricate landscape of medicinal chemistry, the design of novel therapeutic agents hinges on the strategic selection of molecular building blocks that impart desirable physicochemical and pharmacological properties. Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate emerges as a sophisticated and versatile scaffold, uniquely positioned to address key challenges in drug discovery. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable intermediate.

Introduction: A Molecule of Strategic Importance

This compound integrates two critical structural motifs: a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a 1-aminocyclopropyl moiety. This combination is not merely a synthetic convenience; it is a deliberate design element that offers significant advantages in the construction of complex drug candidates.

The piperidine core is a prevalent scaffold in numerous approved drugs, valued for its ability to orient substituents in three-dimensional space and its favorable pharmacokinetic profile. The Boc protecting group offers a stable yet readily cleavable handle, allowing for sequential and controlled synthetic transformations.

The defining feature of this molecule, however, is the 1-aminocyclopropyl group. This small, strained ring system acts as a conformational lock, restricting the rotational freedom of the attached amine. The strategic introduction of such conformational constraints is a powerful tool in drug design, often leading to enhanced binding affinity and selectivity for the target protein.[1][2] The cyclopropyl group can also serve as a bioisostere for a gem-dimethyl group, providing a means to introduce polarity and reduce lipophilicity without a significant increase in steric bulk.[3][4]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₂ |

| Molecular Weight | 240.34 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, DMSO) |

| CAS Number | Not available |

Core Applications in Drug Discovery

The unique structural attributes of this compound make it an invaluable tool for medicinal chemists, particularly in the following areas:

-

Introduction of Conformational Rigidity : The primary application of this building block is to introduce a degree of conformational rigidity into a flexible molecule. By replacing a more flexible linker with the aminocyclopropyl-piperidine core, researchers can lock the molecule into a bioactive conformation, potentially leading to a significant increase in potency.[1][5]

-

Scaffold for Kinase Inhibitors : Many kinase inhibitors feature a central heterocyclic core from which various substituents radiate to occupy specific pockets within the ATP-binding site. The aminocyclopropyl-piperidine scaffold provides a robust platform for the synthesis of novel kinase inhibitors, where the primary amine can be functionalized to interact with key residues in the hinge region, and the piperidine ring can be used to project substituents towards other regions of the kinase. The constrained nature of the aminocyclopropyl group can enhance selectivity for the target kinase.

-

Development of GPCR Modulators : G-protein coupled receptors (GPCRs) are a major class of drug targets.[6] The development of selective GPCR modulators often requires precise control over the spatial arrangement of pharmacophoric elements. The rigid aminocyclopropyl-piperidine core can serve as a scaffold to present these elements in a defined orientation, improving both affinity and selectivity.

-

PROTAC Linker Component : In the burgeoning field of PROteolysis TArgeting Chimeras (PROTACs), linkers play a crucial role in connecting the target-binding and E3 ligase-binding moieties.[7] The aminocyclopropyl-piperidine unit can be incorporated into PROTAC linkers to provide a semi-rigid element, which can help to optimize the ternary complex formation and subsequent target degradation.

Key Synthetic Protocols

The utility of this compound is realized through its application in various chemical transformations. Below are detailed protocols for its use in common and strategically important reactions.

Amide Bond Formation: Coupling with a Carboxylic Acid

The primary amine of the aminocyclopropyl group is a versatile handle for the formation of amide bonds, a cornerstone of medicinal chemistry.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and reliable method for the coupling of this compound with a generic carboxylic acid (R-COOH).

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1 M) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DCM or DMF, followed by the addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Causality Behind Experimental Choices:

-

EDC and HOBt : EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a stereocenter.

-

DIPEA : A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

-

Anhydrous Conditions : To prevent hydrolysis of the activated carboxylic acid intermediate.

Diagram of Amide Coupling Workflow:

Caption: Workflow for EDC/HOBt mediated amide coupling.

Boc Deprotection: Unveiling the Piperidine Nitrogen

To further elaborate the scaffold, the Boc protecting group on the piperidine nitrogen can be removed to allow for subsequent functionalization.

Protocol 2: Acid-Mediated Boc Deprotection

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (10-20 eq, typically a 20-50% solution in DCM) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Causality Behind Experimental Choices:

-

TFA : A strong acid that efficiently cleaves the acid-labile Boc group.

-

DCM : A common solvent for this reaction that is inert to the acidic conditions.

-

0 °C to RT : The reaction is initiated at a lower temperature to control the initial exothermic reaction and then allowed to proceed to completion at room temperature.

-

Aqueous Bicarbonate Quench : To neutralize the excess TFA and liberate the free amine.

Diagram of Boc Deprotection Workflow:

Caption: Workflow for acid-mediated Boc deprotection.

Characterization of Derivatives

The successful synthesis of derivatives of this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR should be used to confirm the structure of the product, including the presence of characteristic peaks for the cyclopropyl and piperidine protons and the newly formed functional group.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel drug candidates. Its ability to introduce conformational constraint makes it particularly valuable for enhancing the potency and selectivity of molecules targeting a wide range of biological targets. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the unique properties of this compound in their drug discovery programs.

References

- Hermann, T. (2007). Conformational Constraint as a Means for Understanding RNA-Aminoglycoside Specificity.

-

Barreiro, E. J., & Kümmerle, A. E. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(27), 5171-5199.[1]

-

Mousseau, J. J., & Bull, J. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1845-1853.[3][8]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Burrell, M., & Evans, P. (2019). The Use of Conformational Restriction in Drug Design. Annual Reports in Medicinal Chemistry, 53, 277-293.[2]

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Maddox, R. J., & Lindsley, C. W. (2017). The piperidine motif in CNS-active agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3299-3306.